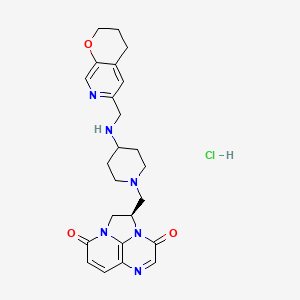

Gepotidacin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1075235-46-9 |

|---|---|

Molecular Formula |

C24H29ClN6O3 |

Molecular Weight |

485.0 g/mol |

IUPAC Name |

(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione;hydrochloride |

InChI |

InChI=1S/C24H28N6O3.ClH/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18;/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2;1H/t19-;/m1./s1 |

InChI Key |

DPAHPKBTWARMFG-FSRHSHDFSA-N |

Isomeric SMILES |

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6.Cl |

Canonical SMILES |

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Gepotidacin Hydrochloride: A Deep Dive into its Novel Mechanism of Action on Bacterial DNA Gyrase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gepotidacin is a first-in-class triazaacenaphthylene antibiotic with a novel mechanism of action, targeting the essential bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1][2][3] Its unique interaction with these enzymes, distinct from that of fluoroquinolones, allows it to maintain activity against a broad spectrum of pathogens, including strains resistant to existing antibiotic classes.[4][5] This guide provides a detailed examination of gepotidacin's molecular interactions, a summary of its inhibitory and antibacterial potency, a breakdown of the experimental protocols used to characterize its function, and visualizations of its mechanism and the workflows used for its analysis.

Introduction to Gepotidacin

Gepotidacin (formerly GSK2140944) represents a significant advancement in the fight against antimicrobial resistance.[4] Developed to address the growing threat of drug-resistant bacteria, it selectively inhibits bacterial DNA replication.[6] Having successfully completed Phase III clinical trials for uncomplicated urinary tract infections (uUTIs) and urogenital gonorrhea, gepotidacin is a promising new oral therapeutic option.[7][8][9] Its chemical structure, a triazaacenaphthylene core, is fundamentally different from fluoroquinolones, which also target type II topoisomerases.[10][11] This structural distinction underpins its novel mechanism of action and its ability to circumvent existing target-mediated resistance.[3][12]

Core Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

Gepotidacin exerts its bactericidal effect by disrupting the function of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13] These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.

A Novel Binding Paradigm: Unlike fluoroquinolones, which typically interact with the DNA-cleaving domains of the enzymes through a water-metal ion bridge, gepotidacin binds to a different site.[10][12] Crystallography studies have revealed that a single molecule of gepotidacin binds in a pocket formed at the interface of the two GyrA subunits (in DNA gyrase) or the two ParC subunits (in topoisomerase IV).[13][14][15][16] This binding site is located midway between the two points where the DNA strands are cleaved.[14][15] Molecular modeling suggests a key interaction involves the formation of an intermolecular salt bridge between gepotidacin and specific aspartic acid residues, such as Asp82 in the GyrA subunit of E. coli DNA gyrase and the homologous Asp79 in the ParC subunit of topoisomerase IV.[17][18]

Stabilization of the Cleavage Complex and Induction of Single-Stranded DNA Breaks: The primary mechanism of gepotidacin is the stabilization of the enzyme-DNA cleavage complex.[5] In this complex, the enzyme has cleaved the DNA but remains covalently attached to the broken ends. By stabilizing this state, gepotidacin prevents the re-ligation of the DNA, leading to a halt in DNA replication and ultimately, cell death.[6]

A crucial and defining feature of gepotidacin's action is that it predominantly induces single-stranded DNA breaks .[14][15][16] This is a significant departure from fluoroquinolones, which are known to stabilize double-stranded DNA breaks.[6][15] Even at high concentrations or after prolonged incubation, gepotidacin does not lead to the formation of double-stranded breaks; in fact, it has been shown to suppress their formation.[15][19] This unique cleavage pattern suggests a distinct, potentially less genotoxic, mechanism for bacterial cell killing compared to fluoroquinolones.[20] The resulting gepotidacin-gyrase-DNA cleavage complexes are highly stable, persisting for over four hours.[15][19]

The diagram below illustrates the dual-targeting mechanism of gepotidacin.

References

- 1. inspiralis.com [inspiralis.com]

- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

- 7. ihma.com [ihma.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors | Semantic Scholar [semanticscholar.org]

- 14. rcsb.org [rcsb.org]

- 15. researchgate.net [researchgate.net]

- 16. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 17. jmilabs.com [jmilabs.com]

- 18. researchgate.net [researchgate.net]

- 19. Purification and characterization of DNA topoisomerase IV in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Spectrum of Activity for Gepotidacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepotidacin (formerly GSK2140944) is a first-in-class triazaacenaphthylene antibiotic with a novel mechanism of action, offering a promising new therapeutic option in an era of growing antimicrobial resistance.[1][2] It is being developed for both oral and intravenous administration for the treatment of various bacterial infections.[3] This technical guide provides an in-depth overview of the in vitro spectrum of activity of Gepotidacin hydrochloride, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Gepotidacin exerts its bactericidal effect by selectively inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, and cell division.[1][5] Gepotidacin binds to a distinct site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, differing from the binding site of fluoroquinolones.[5][7] This unique, dual-targeting mechanism provides well-balanced inhibition of both enzymes in most uropathogens and contributes to its activity against fluoroquinolone-resistant strains.[4][7][8] The inhibition of these enzymes prevents the proper management of DNA supercoiling and decatenation of replicated chromosomes, ultimately leading to bacterial cell death.[4][9] Studies have shown that gepotidacin primarily induces single-stranded DNA breaks, a mechanism distinct from fluoroquinolones which predominantly cause double-stranded breaks.[4][10]

References

- 1. What is Gepotidacin used for? [synapse.patsnap.com]

- 2. ihma.com [ihma.com]

- 3. In Vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, against a Broad Spectrum of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Gepotidacin - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blujepahcp.com [blujepahcp.com]

- 9. In Vitro Activity of Gepotidacin against Gram-Negative and Gram-Positive Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Gepotidacin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gepotidacin is a first-in-class, novel triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a distinct mechanism of action, providing a new therapeutic option against susceptible and drug-resistant pathogens.[1][2][3] It selectively inhibits two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of gepotidacin, summarizing key data from preclinical and clinical studies. It details the methodologies of pivotal experiments, presents quantitative data in structured tables, and uses visualizations to illustrate core concepts, offering a thorough resource for the scientific community.

Mechanism of Action

Gepotidacin's primary mechanism of action involves the disruption of bacterial DNA replication by selectively inhibiting both DNA gyrase and topoisomerase IV.[5][6] These enzymes are critical for managing the topological state of DNA during replication, transcription, and cell division in bacteria.[4][5]

Gepotidacin binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[5][7] This binding interaction occurs at a site distinct from that of other antibiotic classes, including fluoroquinolones.[5][7][8] This novel binding mode is responsible for its activity against pathogens that have developed resistance to existing antibacterials.[7][9] By inhibiting two separate enzymes, gepotidacin offers a dual-target approach that is expected to lower the potential for the development of resistance.[4][6]

References

- 1. Pharmacokinetics, safety, and tolerability of gepotidacin administered as single or repeat ascending doses, in healthy adults and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Gepotidacin - Wikipedia [en.wikipedia.org]

- 6. What is Gepotidacin used for? [synapse.patsnap.com]

- 7. journals.asm.org [journals.asm.org]

- 8. droracle.ai [droracle.ai]

- 9. Pharmacokinetics of Gepotidacin in Subjects With Normal Hepatic Function and Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

Gepotidacin Hydrochloride's Interaction with Bacterial Topoisomerases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gepotidacin is a first-in-class, novel bacterial topoisomerase inhibitor (NBTI) belonging to the triazaacenaphthylene class. It exhibits a unique mechanism of action, distinct from fluoroquinolones, by targeting both bacterial DNA gyrase and topoisomerase IV. This dual-targeting action is well-balanced, meaning it inhibits both enzymes with similar potency, which is believed to contribute to a lower propensity for the development of bacterial resistance. Gepotidacin stabilizes the enzyme-DNA cleavage complex, but unlike fluoroquinolones that primarily induce double-stranded DNA breaks, gepotidacin predominantly leads to the formation of single-stranded DNA breaks. This guide provides a comprehensive overview of the binding site of gepotidacin on bacterial topoisomerases, detailing the mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these interactions.

Mechanism of Action and Binding Site

Gepotidacin exerts its antibacterial effect by inhibiting the function of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.

Binding Pocket: Structural studies, including X-ray crystallography and molecular modeling, have revealed that a single molecule of gepotidacin binds to a pocket located at the interface of the two GyrA subunits of DNA gyrase and the two ParC subunits of topoisomerase IV.[1][2] This binding site is situated midway between the two scissile DNA bonds.[1] The binding pocket is largely hydrophobic.[2]

Key Interactions: A dominant electrostatic interaction occurs between gepotidacin and a key acidic residue in each enzyme:

-

DNA Gyrase: Aspartic acid at position 82 (Asp82) in the GyrA subunit.[2]

-

Topoisomerase IV: Aspartic acid at position 79 (Asp79) in the ParC subunit.[2]

Mutations in these specific residues have been shown to reduce the susceptibility of bacteria to gepotidacin, confirming their importance in the drug-target interaction.[2][3]

Consequences of Binding: The binding of gepotidacin stabilizes the covalent enzyme-DNA complex, often referred to as the cleavage complex.[4] However, a key distinction from fluoroquinolones is that gepotidacin primarily induces single-stranded DNA breaks, rather than double-stranded breaks.[4][5] This unique mechanism of stabilizing the cleavage complex ultimately inhibits overall enzyme activity, leading to the disruption of essential cellular processes and bacterial cell death.

Quantitative Data

The following tables summarize the in vitro activity of gepotidacin against its target enzymes and various bacterial pathogens.

Table 1: Inhibition of Purified Bacterial Topoisomerases by Gepotidacin

| Enzyme Target | Bacterial Species | Assay | IC50 (µM) | CC50 (µM) | Reference(s) |

| DNA Gyrase | Escherichia coli | DNA Supercoiling | 0.32 ± 0.17 | - | [3] |

| Topoisomerase IV | Escherichia coli | DNA Decatenation | 0.34 ± 0.09 | - | [3] |

| DNA Gyrase | Neisseria gonorrhoeae | DNA Supercoiling | 5.1 ± 2.3 | - | [6] |

| Topoisomerase IV | Neisseria gonorrhoeae | DNA Decatenation | 1.8 ± 1.3 | - | [6] |

| DNA Gyrase | Staphylococcus aureus | DNA Supercoiling | ~0.047 | - | [7] |

| DNA Gyrase | Escherichia coli | DNA Cleavage | - | 2.18 ± 0.77 | [8] |

| Topoisomerase IV | Escherichia coli | DNA Cleavage | - | 0.02 ± 0.004 | [4] |

IC50: The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. CC50: The concentration of a compound that induces 50% of the maximal DNA cleavage.

Table 2: Minimum Inhibitory Concentrations (MIC) of Gepotidacin against Key Bacterial Pathogens

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | 3560 | 2 | 2 | - | [9] |

| Escherichia coli | 460 | 2 | 4 | 0.125–16 | [10] |

| Staphylococcus saprophyticus | 344 | - | - | - | [9] |

| Neisseria gonorrhoeae | 69 | 0.12 | 0.5 | ≤0.06 - 1 | [8] |

| Staphylococcus aureus (MSSA) | - | - | 0.5 | - | [11] |

| Staphylococcus aureus (MRSA) | - | - | 0.5 | - | [11] |

| Streptococcus pneumoniae | - | - | - | - | [5] |

| Haemophilus influenzae | - | - | - | - | |

| Moraxella catarrhalis | - | - | - | - |

MIC50: The minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of gepotidacin with bacterial topoisomerases.

Purification of Recombinant Bacterial DNA Gyrase and Topoisomerase IV

Objective: To obtain purified and active enzyme subunits for in vitro assays.

General Protocol:

-

Expression: The genes encoding the subunits of DNA gyrase (GyrA and GyrB) and topoisomerase IV (ParC and ParE) are cloned into expression vectors and transformed into a suitable host, typically E. coli. Protein expression is induced under optimized conditions.

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer and lysed using methods such as sonication or a French press.

-

Clarification: The cell lysate is centrifuged to remove cell debris and insoluble material.

-

Affinity Chromatography: If the proteins are tagged (e.g., with a His-tag), the clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA). The column is washed, and the protein is eluted with an appropriate buffer (e.g., containing imidazole).

-

Ion-Exchange Chromatography: Further purification is often achieved using ion-exchange chromatography to separate the target protein from remaining contaminants based on charge.

-

Size-Exclusion Chromatography: The final purification step typically involves size-exclusion chromatography to separate the protein based on size and to exchange it into a suitable storage buffer.

-

Purity Assessment and Quantification: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined using a method such as the Bradford assay or by measuring absorbance at 280 nm.

DNA Supercoiling Assay (DNA Gyrase)

Objective: To measure the inhibitory effect of gepotidacin on the supercoiling activity of DNA gyrase.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

-

Inhibitor Addition: Add varying concentrations of gepotidacin (or a vehicle control) to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified DNA gyrase (reconstituted GyrA and GyrB subunits).

-

Incubation: Incubate the reactions at 37°C for a time sufficient to achieve significant supercoiling in the no-drug control.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Agarose Gel Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the amount of supercoiled DNA in each lane using densitometry.

-

IC50 Determination: Plot the percentage of supercoiled DNA against the gepotidacin concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7]

DNA Decatenation Assay (Topoisomerase IV)

Objective: To measure the inhibitory effect of gepotidacin on the decatenation activity of topoisomerase IV.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), ATP, and a reaction buffer (typically containing HEPES-KOH, potassium glutamate, Mg(OAc)2, and NaCl).

-

Inhibitor Addition: Add varying concentrations of gepotidacin (or a vehicle control) to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified topoisomerase IV (reconstituted ParC and ParE subunits).

-

Incubation: Incubate the reactions at 37°C for a time sufficient to achieve significant decatenation in the no-drug control.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Agarose Gel Electrophoresis: Separate the catenated and decatenated kDNA on an agarose gel.

-

Visualization and Quantification: Stain the gel with an intercalating dye and visualize the DNA bands. Quantify the amount of decatenated DNA in each lane.

-

IC50 Determination: Plot the percentage of decatenated DNA against the gepotidacin concentration and fit the data to a dose-response curve to determine the IC50 value.[6][12]

DNA Cleavage Assay

Objective: To determine the ability of gepotidacin to stabilize the enzyme-DNA cleavage complex and induce DNA breaks.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA and a cleavage buffer (similar to the supercoiling/decatenation buffers but may lack ATP initially).

-

Inhibitor Addition: Add varying concentrations of gepotidacin to the reaction tubes.

-

Enzyme Addition: Add a pre-determined concentration of purified DNA gyrase or topoisomerase IV.

-

Incubation: Incubate the reactions at 37°C to allow for the formation of the cleavage complex.

-

Reaction Termination and Protein Denaturation: Stop the reaction and denature the enzyme by adding SDS and proteinase K. This releases the cleaved DNA.

-

Agarose Gel Electrophoresis: Separate the different DNA forms (supercoiled, relaxed/nicked, and linear) on an agarose gel.

-

Visualization and Quantification: Stain the gel, visualize the DNA bands, and quantify the percentage of nicked (single-stranded breaks) and linear (double-stranded breaks) DNA.

-

CC50 Determination: Plot the percentage of cleaved DNA against the gepotidacin concentration to determine the CC50 value.[7]

X-ray Crystallography of the Gepotidacin-Topoisomerase-DNA Complex

Objective: To determine the three-dimensional structure of gepotidacin bound to its target enzyme and DNA.

General Workflow:

-

Protein-DNA Complex Formation: Purified topoisomerase (or a truncated, crystallizable construct) is incubated with a specific DNA oligonucleotide to form a stable complex.

-

Co-crystallization or Soaking:

-

Co-crystallization: Gepotidacin is added to the protein-DNA complex before crystallization trials are set up.

-

Soaking: Pre-formed crystals of the protein-DNA complex are soaked in a solution containing gepotidacin.

-

-

Crystallization Screening: A wide range of crystallization conditions (precipitants, buffers, pH, temperature) are screened to find conditions that yield well-diffracting crystals.

-

X-ray Diffraction Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The phase problem is solved using methods like molecular replacement (if a similar structure is known) or experimental phasing.

-

Model Building and Refinement: An initial atomic model is built into the electron density map and then refined to improve its fit to the experimental data. The position of the bound gepotidacin molecule is determined.

-

Structure Validation: The final model is validated to ensure its geometric and stereochemical quality.

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of gepotidacin within the binding site of the topoisomerase-DNA complex and to analyze the interactions at an atomic level.

General Workflow:

-

System Setup: The starting structure is typically an X-ray crystal structure of the gepotidacin-enzyme-DNA complex. The system is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Force Field Parameterization: A force field is chosen to describe the potential energy of the system. Parameters for gepotidacin may need to be generated if they are not available in standard force fields.

-

Energy Minimization: The energy of the system is minimized to relieve any steric clashes or unfavorable geometries in the initial structure.

-

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value while restraining the protein and ligand. This is followed by a period of unrestrained equilibration.

-

Production Simulation: A long-timescale MD simulation is run to generate a trajectory of the atomic motions of the system.

-

Trajectory Analysis: The trajectory is analyzed to study various properties, such as the stability of the protein-ligand complex, the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes of the protein and ligand.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Gepotidacin's mechanism of action on bacterial topoisomerases.

Caption: Experimental workflow for characterizing gepotidacin's binding.

Caption: Dual-targeting and resistance development logic for gepotidacin.

References

- 1. ihma.com [ihma.com]

- 2. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmilabs.com [jmilabs.com]

- 6. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 7. Purification and characterization of DNA topoisomerase IV in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 11. researchgate.net [researchgate.net]

- 12. Overexpression and Purification of Bacterial Topoisomerase IV | Springer Nature Experiments [experiments.springernature.com]

Gepotidacin hydrochloride for uncomplicated urinary tract infections

An In-Depth Technical Guide to Gepotidacin Hydrochloride for Uncomplicated Urinary Tract Infections

Executive Summary

Gepotidacin (brand name Blujepa) is a first-in-class, oral triazaacenaphthylene antibiotic recently approved by the US Food and Drug Administration (FDA) for the treatment of uncomplicated urinary tract infections (uUTIs) in female adults and adolescents.[1][2][3] Representing the first new class of oral antibiotics for uUTIs in nearly three decades, gepotidacin addresses the growing concern of antimicrobial resistance to existing treatments.[1][4] Its novel mechanism of action, involving dual and distinct inhibition of two essential bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, provides a high barrier to resistance development and confers activity against a range of uropathogens, including those resistant to fluoroquinolones and other antibiotics.[5][6][7][8] This document provides a comprehensive technical overview of gepotidacin, summarizing its mechanism, pharmacokinetics, pharmacodynamics, clinical efficacy, safety profile, and the experimental protocols of pivotal studies.

Mechanism of Action

Gepotidacin exerts its bactericidal effect by inhibiting bacterial DNA replication.[9] It selectively targets and inhibits two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6][10] These enzymes are critical for managing DNA topology during replication, transcription, and cell division.[5]

The mechanism is distinct from that of fluoroquinolones, which also target these enzymes.[6] Gepotidacin binds to a novel site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[5][10][11] This unique binding mode results in a well-balanced inhibition of both enzymes, which is believed to lower the potential for the development of resistance, as mutations in both enzymes would be required to significantly impact susceptibility.[5][8] The inhibition of these enzymes prevents the proper uncoiling and separation of bacterial DNA, ultimately leading to bacterial cell death.[6]

Caption: Mechanism of action of Gepotidacin via dual inhibition of bacterial DNA gyrase and topoisomerase IV.

In Vitro Activity and Resistance Profile

Gepotidacin has demonstrated potent in vitro activity against the most common uropathogens associated with uUTIs, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus saprophyticus, Citrobacter freundii complex, and Enterococcus faecalis.[2][9] A key feature is its activity against strains resistant to current standard-of-care antibiotics, including fluoroquinolone-resistant and extended-spectrum β-lactamase (ESBL)-producing isolates.[8][12]

Table 1: In Vitro Gepotidacin Activity against E. coli Urine Isolates

| Isolate Category | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

|---|---|---|---|---|

| All E. coli | 460 | 2 | 4 | 0.125–16 |

| Ciprofloxacin-Susceptible | 407 | 2 | 4 | 0.125–16 |

| Ciprofloxacin-Resistant | 53 | 2 | 4 | 0.25–16 |

| ESBL-Negative | 413 | 2 | 4 | 0.125–16 |

| ESBL-Positive | 47 | 2 | 4 | 0.5–16 |

Source: Data from a study of outpatient urine isolates in Germany.[12]

The frequency of spontaneous resistance development to gepotidacin in vitro is low, ranging from 10⁻⁹ to 10⁻¹⁰ at 10 times the MIC for uropathogens.[9] Potential resistance mechanisms may involve specific alterations in the gyrA, gyrB, parC, and parE gene targets.[9] However, due to the dual-target mechanism, a single mutation may not significantly impact gepotidacin's activity.[8][9]

Caption: Potential pathways for the development of resistance to Gepotidacin.

Pharmacokinetics and Pharmacodynamics

Gepotidacin is administered orally and is rapidly absorbed.[10] Its metabolism is primarily mediated by CYP3A4.[5][10]

Table 2: Key Pharmacokinetic Parameters of Gepotidacin in uUTI Patients

| Parameter | Value |

|---|---|

| Dose | 1500 mg every 12 hours |

| Tₘₐₓ (Time to Peak Concentration) | ~2.0 hours |

| Cₘₐₓ (Peak Concentration, steady-state) | 4.2 mcg/mL |

| AUC₀₋₁₂ (Area Under Curve, steady-state) | 22.8 mcg*hour/mL |

| Absolute Bioavailability | ~45% |

| Volume of Distribution (steady-state) | 172.9 L |

| Plasma Protein Binding | 25% to 41% |

Source: DrugBank Online, Wikipedia.[5][10]

The pharmacokinetic-pharmacodynamic (PK-PD) index most associated with gepotidacin's efficacy against E. coli is the free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[13][14]

Table 3: Pharmacodynamic Targets of Gepotidacin against E. coli (fAUC/MIC)

| Endpoint | Median fAUC/MIC Magnitude |

|---|---|

| Net Bacterial Stasis | 33.9 |

| 1-log₁₀ CFU Reduction | 43.7 |

| 2-log₁₀ CFU Reduction | 60.7 |

Source: Data from a 24-hour one-compartment in vitro infection model.[13]

Clinical Efficacy in Uncomplicated UTI

The approval of gepotidacin was supported by data from two pivotal Phase III, randomized, double-blind, non-inferiority trials: EAGLE-2 and EAGLE-3.[1][4][15] These trials compared a five-day course of oral gepotidacin to a five-day course of oral nitrofurantoin in female adults and adolescents with uUTI.[16][17] The trials were stopped early for efficacy based on a recommendation from an Independent Data Monitoring Committee.[16][18][19]

The primary endpoint was therapeutic success, a composite of clinical resolution (complete resolution of symptoms) and microbiological eradication (reduction of uropathogens to <10³ CFU/mL) at the Test-of-Cure visit (Days 10-13).[7][16]

Caption: Simplified workflow for the EAGLE-2 and EAGLE-3 Phase III clinical trials.

Table 4: Efficacy Results from Phase III EAGLE-2 & EAGLE-3 Trials (Microbiological Intent-to-Treat Population)

| Trial | Endpoint | Gepotidacin (1500 mg BID) | Nitrofurantoin (100 mg BID) | Treatment Difference (95% CI) |

|---|---|---|---|---|

| EAGLE-2 | Therapeutic Success | 50.6% (162/320) | 47.0% (135/287) | 4.3% (-3.6, 12.1) |

| Clinical Success | 65.6% (210/320) | 65.2% (187/287) | 1.2% (-6.3, 8.7) | |

| Microbiological Success | 72.5% (232/320) | 67.6% (194/287) | 5.2% (-2.1, 12.5) | |

| EAGLE-3 | Therapeutic Success | 58.5% (162/277) | 43.6% (115/264) | 14.6% (6.4, 22.8) |

| Clinical Success | 67.9% (188/277) | 63.3% (167/264) | 4.4% (-3.5, 12.3) | |

| Microbiological Success | 72.2% (200/277) | 57.2% (151/264) | 15.0% (7.2, 22.9) |

Source: GSK News Releases, ResearchGate.[15][16][17]

Gepotidacin demonstrated non-inferiority to nitrofurantoin in the EAGLE-2 trial and statistically significant superiority in the EAGLE-3 trial for the primary endpoint of therapeutic success.[16][18]

Safety and Tolerability

The safety and tolerability profile of gepotidacin in the Phase III trials was consistent with previous studies.[15][16] The most frequently reported adverse events were gastrointestinal in nature.[15][20]

Table 5: Pooled Adverse Events (AEs) from EAGLE-2 & EAGLE-3 Trials

| Adverse Event | Gepotidacin | Nitrofurantoin |

|---|---|---|

| Any AE | 35% | 23% |

| Most Common AEs | ||

| Diarrhea | 14% - 18% | 3% - 4% |

| Nausea | 8% - 11% | 4% |

Source: Pooled analysis and individual trial data.[7][20][21]

Most gastrointestinal AEs were mild (69%) or moderate (28%) in severity.[15] Serious drug-related adverse events were rare, occurring in one participant in each treatment arm across both trials.[15]

Key Experimental Protocols

Phase III Clinical Trials (EAGLE-2 & EAGLE-3)

-

Design: The EAGLE-2 (NCT04020341) and EAGLE-3 (NCT04187144) trials were global, randomized, parallel-group, double-blind, non-inferiority studies.[4][17]

-

Participants: Eligible participants were female, aged 12 years or older, weighing at least 40 kg, and presenting with at least two symptoms of uUTI (e.g., dysuria, urinary frequency, urgency) and evidence of pyuria or urinary nitrite.[4][17][20]

-

Intervention: Patients were randomized to receive either oral gepotidacin (1,500 mg) or oral nitrofurantoin (100 mg), both administered twice daily for five days.[16][20]

-

Primary Endpoint Analysis: The primary efficacy analysis was conducted on the microbiological intent-to-treat (micro-ITT) population, which included patients with a qualifying uropathogen (≥10⁵ CFU/mL) at baseline that was susceptible to nitrofurantoin.[7][17] Therapeutic success was defined as the combination of clinical success (complete resolution of presenting uUTI symptoms) and microbiological success (reduction of qualifying uropathogens to <10³ CFU/mL) at the Test-of-Cure visit (Days 10-13) without the need for additional antimicrobial therapy.[16][17]

In Vitro Pharmacodynamic Models

-

One-Compartment Model: To determine the PK-PD index and target magnitudes, a 24-hour one-compartment in vitro infection model was utilized. This model simulated gepotidacin's human pharmacokinetic profile to assess its effect on bacterial burden (E. coli) over time. Dose-fractionation studies were performed to identify the PK-PD index most correlated with efficacy (fAUC/MIC), followed by dose-ranging studies to determine the magnitude of this index required for stasis and bactericidal activity.[13][14]

-

Hollow-Fiber Model: A 10-day hollow-fiber in vitro infection model was used to evaluate the relationship between gepotidacin exposure and the amplification of resistant E. coli subpopulations. This more complex model allows for longer-term simulations to identify exposures that can suppress the emergence of resistance.[13][14]

Resistance Frequency Assay

-

Methodology: The spontaneous mutation frequency was determined by inoculating mid-log-phase bacterial suspensions onto agar plates containing gepotidacin at concentrations equal to 2.5x and 4x the minimum inhibitory concentration (MIC) for each isolate. After incubation, the number of resistant colonies was counted to calculate the resistance frequency.[22]

Conclusion

This compound represents a significant advancement in the treatment of uncomplicated urinary tract infections, offering a much-needed new oral therapeutic option for the first time in over two decades.[15][16] Its novel dual-targeting mechanism of action provides potent activity against common uropathogens, including many resistant phenotypes, while maintaining a high barrier to resistance development.[5][6][8] Robust Phase III clinical trials have demonstrated its non-inferiority and, in one case, superiority to the standard-of-care agent nitrofurantoin, coupled with a manageable safety profile.[7][16] For researchers and drug development professionals, gepotidacin serves as a successful example of a novel antibiotic class brought to fruition through a targeted development program, addressing a clear and persistent unmet medical need.

References

- 1. urologytimes.com [urologytimes.com]

- 2. gsk.com [gsk.com]

- 3. frontierclinical.com [frontierclinical.com]

- 4. ajmc.com [ajmc.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

- 7. jwatch.org [jwatch.org]

- 8. Efficacy and in vitro activity of gepotidacin against bacterial uropathogens, including subsets with molecularly characterized resistance mechanisms and genotypes/epidemiological clones, in females with uncomplicated urinary tract infections: results from two global, pivotal, phase 3 trials (EAGLE-2 and EAGLE-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Gepotidacin - Wikipedia [en.wikipedia.org]

- 11. journals.asm.org [journals.asm.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. gsk.com [gsk.com]

- 16. gsk.com [gsk.com]

- 17. researchgate.net [researchgate.net]

- 18. biopharma-asia.com [biopharma-asia.com]

- 19. EAGLE-2 and EAGLE-3 phase III trials for gepotidacin stopped early for efficacy following pre-planned interim analysis by Independent Data Monitoring Committee | medthority.com [medthority.com]

- 20. 2831. Efficacy and Safety of Gepotidacin for Uncomplicated Urinary Tract Infection: Pooled Subgroup Analyses of the EAGLE-2 and EAGLE-3 Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Plain language summary: efficacy and safety of gepotidacin, a new oral antibiotic, compared with nitrofurantoin, a commonly used oral antibiotic, for treating uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Relationship between Gepotidacin Exposure and Prevention of On-Therapy Resistance Amplification in a Neisseria gonorrhoeae Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

Gepotidacin Hydrochloride: A Technical Overview of its Efficacy Against Fluoroquinolone-Resistant Bacterial Strains

Executive Summary

The rise of antimicrobial resistance, particularly to broad-spectrum agents like fluoroquinolones, poses a significant threat to global public health. Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, represents a promising development in antibacterial therapy. It inhibits bacterial DNA replication through a novel mechanism of action, targeting DNA gyrase and topoisomerase IV at a site distinct from that of fluoroquinolones. This unique interaction confers potent activity against a range of pathogens, including strains that have developed resistance to fluoroquinolones. This document provides a comprehensive technical overview of gepotidacin's mechanism, its in vitro activity against key fluoroquinolone-resistant pathogens, and the experimental protocols used to determine its efficacy.

Mechanism of Action: A Differentiated Approach to Topoisomerase Inhibition

Gepotidacin is a bactericidal antibiotic that inhibits the essential bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication. While fluoroquinolones also target these enzymes, gepotidacin's mechanism is structurally and mechanistically distinct.[3][4]

Key differentiators include:

-

Distinct Binding Site: Gepotidacin binds to a novel site on the enzyme-DNA complex, different from the binding site of fluoroquinolones.[4][5] This allows it to bypass existing target-mediated fluoroquinolone resistance mechanisms, such as mutations in the quinolone resistance-determining region (QRDR).[6]

-

Well-Balanced Dual Targeting: For most uropathogens, gepotidacin demonstrates well-balanced inhibition of both DNA gyrase and topoisomerase IV.[1] This is significant because reduced susceptibility to gepotidacin would require concurrent mutations in the genes encoding both enzymes, predicting a low propensity for the development of target-mediated resistance.[3]

-

Unique DNA Cleavage: Unlike fluoroquinolones, which primarily induce double-stranded DNA breaks, gepotidacin stabilizes the enzyme-DNA complex and induces primarily single-stranded DNA breaks.[3][5]

Caption: Gepotidacin vs. Fluoroquinolone Mechanism of Action.

In Vitro Activity Against Fluoroquinolone-Resistant (FQ-R) Strains

Gepotidacin has demonstrated potent in vitro activity against a wide range of pathogens, with its efficacy largely unaffected by resistance to other antibiotic classes, including fluoroquinolones.

Escherichia coli

E. coli is the predominant pathogen in uncomplicated urinary tract infections (uUTIs), with rising rates of fluoroquinolone resistance. Gepotidacin has shown consistent activity against both FQ-susceptible and FQ-resistant E. coli isolates. In a pooled analysis of the EAGLE-2 and EAGLE-3 phase 3 trials, 28% of 1,159 E. coli isolates from uUTI patients were fluoroquinolone-resistant.[7][8] Gepotidacin maintained its efficacy against these resistant phenotypes.[9]

| Organism (Phenotype) | No. of Isolates | Gepotidacin MIC₅₀ (µg/mL) | Gepotidacin MIC₉₀ (µg/mL) | Reference |

| E. coli (Overall) | 3,560 | 2 | 2 | [2] |

| E. coli (Ciprofloxacin-Resistant) | 1,129 | 2 | 4 | [10] |

| E. coli (FQ-Not Susceptible) | 277 | - | 4 | [11] |

| E. coli (Levofloxacin-Resistant) | - | - | 4 | [12] |

Neisseria gonorrhoeae

Fluoroquinolone resistance has rendered this class of antibiotics ineffective for treating gonorrhea. Gepotidacin presents a potential new oral treatment option. Studies show no significant cross-resistance between gepotidacin and ciprofloxacin.[13]

| Organism (Phenotype) | No. of Isolates | Gepotidacin MIC₅₀ (µg/mL) | Gepotidacin MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| N. gonorrhoeae (Overall Collection) | 252 | 0.5 | 1 | 0.032 - 4 | [13] |

| N. gonorrhoeae (Including 5 Ciprofloxacin-Nonsusceptible) | 25 | 0.12 | 0.25 | - | [14] |

| N. gonorrhoeae (Urogenital Isolates) | 145 | 0.25 | 0.5 | ≤1 (highest observed) | [15] |

| N. gonorrhoeae (33% Ciprofloxacin-Resistant) | 69 | 0.12 | 0.5 | ≤0.06 - 1 | [16] |

Experimental Protocols

The quantitative data presented were primarily generated using standardized antimicrobial susceptibility testing (AST) methods as established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: Broth microdilution is a standard method used for this purpose.[14][17]

-

Inoculum Preparation:

-

Isolate colonies of the test organism are selected from an 18-24 hour agar plate.

-

Colonies are suspended in a sterile broth or saline solution.

-

The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Antimicrobial Dilution:

-

A stock solution of gepotidacin is prepared.

-

Serial two-fold dilutions of gepotidacin are prepared in cation-adjusted Mueller-Hinton broth (or a suitable alternative like fastidious broth for N. gonorrhoeae[17]) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

-

A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Plates are incubated at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like N. gonorrhoeae).[15]

-

-

Result Interpretation:

-

Following incubation, the plates are examined for visible bacterial growth.

-

The MIC is recorded as the lowest concentration of gepotidacin that completely inhibits visible growth.

-

Caption: General Workflow for MIC Determination via Broth Microdilution.

Time-Kill Kinetic Assays

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

-

An adjusted bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL) is prepared as described for MIC testing.

-

The inoculum is added to flasks containing broth with gepotidacin at various concentrations (e.g., 1x, 2x, 4x, 10x MIC) and a growth control flask without the antibiotic.

-

Flasks are incubated with agitation at 37°C.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each flask.

-

Aliquots are serially diluted, plated onto antibiotic-free agar, and incubated for 24-48 hours.

-

Colony counts are performed to determine the number of viable bacteria (CFU/mL) at each time point.

-

Results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity. Studies have shown gepotidacin is bactericidal against N. gonorrhoeae.[14][17]

Conclusion

Gepotidacin hydrochloride demonstrates potent and consistent activity against fluoroquinolone-resistant strains of clinically important pathogens, including E. coli and N. gonorrhoeae. Its novel mechanism of action, which involves a distinct binding site and a well-balanced dual inhibition of DNA gyrase and topoisomerase IV, allows it to overcome existing fluoroquinolone resistance mechanisms and suggests a high barrier to the development of new resistance. The robust in vitro data, supported by positive outcomes in Phase 3 clinical trials, establishes gepotidacin as a significant new oral therapeutic option for treating infections caused by multidrug-resistant bacteria.

References

- 1. blujepahcp.com [blujepahcp.com]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. droracle.ai [droracle.ai]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Efficacy and in vitro activity of gepotidacin against bacterial uropathogens, including drug-resistant phenotypes, in females with uncomplicated urinary tract infections: results from two global, pivotal, phase 3 trials (EAGLE-2 and EAGLE-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2832. Gepotidacin Efficacy in E. coli Drug-Resistant Phenotypes: A Pooled Analysis of the EAGLE-2 and EAGLE-3 Randomized Controlled Trials in Uncomplicated Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. 1075. In vitro Activity of Gepotidacin against Escherichia coli Causing Urinary Tract Infections in the United States, Including Molecularly Characterized Fluoroquinolone Resistant Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro activity of the novel triazaacenaphthylene gepotidacin (GSK2140944) against MDR Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Analysis of antimicrobial susceptibility testing methods and variables and in vitro activity of gepotidacin against urogenital Neisseria gonorrhoeae in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jmilabs.com [jmilabs.com]

Methodological & Application

Application Notes and Protocols for Gepotidacin Hydrochloride MIC Determination using Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepotidacin, a novel, first-in-class triazaacenaphthylene antibacterial agent, represents a significant advancement in the fight against antimicrobial resistance. It functions by inhibiting bacterial DNA replication through a unique mechanism that targets both DNA gyrase and topoisomerase IV, essential enzymes for bacterial cell division.[1][2][3] This dual-targeting action provides a valuable therapeutic option, particularly against drug-resistant pathogens.[2][3] Gepotidacin is in clinical development for the treatment of uncomplicated urinary tract infections (uUTIs) and gonorrhea.[4]

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5] This method provides a quantitative measure of the antimicrobial's potency and is crucial for surveillance studies, drug development, and guiding clinical therapy. These application notes provide a detailed protocol for determining the MIC of Gepotidacin hydrochloride using the broth microdilution method, in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Mechanism of Action

Gepotidacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][8][9] These enzymes are vital for relaxing DNA supercoils, a critical step in DNA replication, transcription, and repair.[3] By binding to a distinct site on these enzymes, Gepotidacin traps them in a complex with DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death.[2] This novel mechanism of action allows Gepotidacin to be effective against many pathogens that have developed resistance to other antibiotic classes, including fluoroquinolones.[2][4]

Caption: Mechanism of action of Gepotidacin.

Data Presentation

Table 1: Quality Control (QC) Ranges for Gepotidacin MIC Testing

| QC Strain | CLSI Document | Gepotidacin MIC Range (µg/mL) |

| Neisseria gonorrhoeae ATCC 49226 | M100 | 0.25 - 1[10] |

| Staphylococcus aureus ATCC 29213 | M100 | Refer to latest CLSI M100 supplement |

| Enterococcus faecalis ATCC 29212 | M100 | Refer to latest CLSI M100 supplement |

Table 2: Example Gepotidacin MIC Values for Common Uropathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 2 | 4[11][12] |

| Staphylococcus saprophyticus | ≤0.12 | ≤0.12[11] |

| Klebsiella pneumoniae | 4 | 16[7] |

Note: MIC₅₀ and MIC₉₀ values can vary based on the collection of isolates and geographical location.

Experimental Protocols

Principle

The broth microdilution method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[5]

Materials

-

This compound analytical standard

-

Sterile 96-well microtiter plates with lids

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms like Neisseria gonorrhoeae, appropriate supplemented media (e.g., GC agar base with 1% IsoVitaleX) should be used for inoculum preparation, and Fastidious Broth may be used for testing.[4][6]

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Bacterial cultures of test organisms and QC strains

-

Incubator (35 ± 2 °C)

-

Micropipettes and sterile tips

-

Multichannel pipette (optional)

-

Sterile reservoirs

Experimental Workflow

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Methodology

-

Preparation of Gepotidacin Stock Solution:

-

Accurately weigh a sufficient amount of this compound analytical standard.

-

Reconstitute the powder in a suitable solvent (refer to the manufacturer's instructions) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the Gepotidacin stock solution to the first well of each row to be tested.

-

Perform a serial twofold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.

-

This will result in a range of Gepotidacin concentrations in the wells. One well should be left without the drug to serve as a growth control. A well with uninoculated broth should serve as a sterility control.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation of Microtiter Plates:

-

Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well should be 100 µL, resulting in a final inoculum of approximately 5 x 10⁴ CFU/well.

-

The final concentration of Gepotidacin will be half of the initial concentration in the wells after the addition of the inoculum.

-

-

Incubation:

-

Cover the microtiter plates with lids to prevent evaporation and contamination.

-

Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air. For organisms requiring specific atmospheric conditions (e.g., increased CO₂ for N. gonorrhoeae), adjust the incubation environment accordingly.

-

-

Reading and Interpretation of Results:

-

Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of Gepotidacin that shows no visible growth.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

-

Quality Control:

Conclusion

The broth microdilution method is a reliable and reproducible technique for determining the MIC of this compound. Adherence to standardized protocols, including the use of appropriate QC strains and media, is essential for obtaining accurate and comparable results. This information is critical for the continued development and clinical application of this novel antibiotic, aiding in the surveillance of resistance and informing therapeutic decisions.

References

- 1. Gepotidacin - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. What is Gepotidacin used for? [synapse.patsnap.com]

- 4. 701. Comparison of MIC Results for Gepotidacin by Agar Dilution and Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. liofilchem.com [liofilchem.com]

- 7. jmilabs.com [jmilabs.com]

- 8. blujepahcp.com [blujepahcp.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Multicenter Investigation of Gepotidacin (GSK2140944) Agar Dilution Quality Control Determinations for Neisseria gonorrhoeae ATCC 49226 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jmilabs.com [jmilabs.com]

- 12. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Agar Dilution Susceptibility Testing of Gepotidacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepotidacin is a first-in-class, triazaacenaphthylene antibiotic that functions as a novel bacterial topoisomerase inhibitor. It possesses a unique mechanism of action, inhibiting both DNA gyrase and topoisomerase IV at sites distinct from those targeted by fluoroquinolones. This dual-targeting mechanism confers activity against a broad spectrum of pathogens, including those resistant to other antibiotic classes. Accurate and reproducible in vitro susceptibility testing is paramount for its clinical development and surveillance.

This document provides detailed application notes and standardized protocols for determining the minimum inhibitory concentration (MIC) of Gepotidacin hydrochloride using the agar dilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Gepotidacin exerts its bactericidal effect by disrupting bacterial DNA replication. It selectively binds to two essential type II topoisomerase enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). These enzymes are critical for managing DNA topology during replication, transcription, and cell division. By forming a stable complex with the enzyme-DNA cleavage complex, Gepotidacin prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.

Caption: Gepotidacin's mechanism of action.

Quantitative Data Summary

The following tables summarize the quality control (QC) ranges and reported MIC50/MIC90 values for Gepotidacin against key bacterial species as determined by the agar dilution method.

Table 1: Gepotidacin Agar Dilution Quality Control MIC Ranges

| Quality Control Strain | CLSI Document | Medium | Gepotidacin MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922 | M100 | Mueller-Hinton Agar | 1–2[1] |

| Staphylococcus aureus ATCC® 29213 | M100 | Mueller-Hinton Agar | 0.12–0.25[1] |

| Neisseria gonorrhoeae ATCC® 49226 | M100 | GC Agar with 1% defined growth supplement | 0.25–1 |

Table 2: Gepotidacin MIC50 and MIC90 Values by Agar Dilution

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 3,560 | 2 | 4 | [2][3] |

| Staphylococcus saprophyticus | 344 | 0.06 | 0.12 | [2][3] |

| Neisseria gonorrhoeae | 145 | 0.25 | 0.5 | [4] |

Experimental Protocols

The following protocols are based on the CLSI M07 and M100 standards for agar dilution susceptibility testing.

Protocol 1: Agar Dilution for Non-Fastidious Bacteria (e.g., E. coli, S. saprophyticus)

1. Preparation of Gepotidacin Stock Solution:

-

Weigh a sufficient amount of this compound powder.

-

Prepare a stock solution at a concentration of 1280 µg/mL by dissolving the powder in Dimethyl sulfoxide (DMSO).[5]

-

Store the stock solution in sterile, sealed containers at -20°C or below.

2. Preparation of Agar Plates:

-

Prepare molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).

-

Create a series of twofold dilutions of the Gepotidacin stock solution in a suitable sterile diluent (e.g., sterile water).

-

Add 1 part of each antimicrobial dilution to 9 parts of molten MHA to achieve the final desired concentrations (e.g., 0.06 to 64 µg/mL).

-

Immediately pour the agar into sterile Petri dishes to a depth of 3-4 mm.

-

Allow the agar to solidify at room temperature.

-

Include a growth control plate containing no antibiotic.

3. Inoculum Preparation:

-

Direct Colony Suspension Method: From a fresh (18-24 hour) non-selective agar plate, touch 3-5 morphologically similar colonies with a sterile loop.

-

Suspend the colonies in sterile saline or Mueller-Hinton broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

4. Inoculation of Plates:

-

Within 15 minutes of preparation, further dilute the standardized inoculum to yield a final concentration of approximately 10⁷ CFU/mL.

-

Using an inoculum-replicating apparatus, deliver approximately 1-2 µL of the diluted inoculum to the surface of each agar plate, resulting in a final inoculum of 10⁴ CFU per spot.

-

Allow the inoculum spots to dry completely before inverting the plates for incubation.

5. Incubation:

-

Incubate the plates at 35 ± 2°C in an inverted position for 16-20 hours in ambient air.

6. Interpretation of Results:

-

The MIC is the lowest concentration of Gepotidacin that completely inhibits visible growth, disregarding a single colony or a faint haze.

-

Concurrently test the appropriate QC strains (E. coli ATCC® 25922, S. aureus ATCC® 29213) and ensure their MICs are within the acceptable ranges (Table 1).

Protocol 2: Agar Dilution for Neisseria gonorrhoeae

1. Preparation of Gepotidacin Stock Solution:

-

Follow the same procedure as in Protocol 1.

2. Preparation of Agar Plates:

-

Prepare molten and cooled (45-50°C) GC Agar base supplemented with 1% defined growth supplement.

-

Prepare and add Gepotidacin dilutions to the agar as described in Protocol 1.

-

Pour plates and allow them to solidify.

3. Inoculum Preparation:

-

Use the direct colony suspension method from a 20-24 hour chocolate agar plate.

-

Suspend colonies in Mueller-Hinton broth or saline and adjust to a 0.5 McFarland standard.

4. Inoculation of Plates:

-

Follow the same procedure as in Protocol 1, using an inoculum-replicating apparatus to deliver 10⁴ CFU per spot.

5. Incubation:

-

Incubate the plates at 36 ± 1°C in a 5% CO₂ atmosphere for 20-24 hours.[6]

6. Interpretation of Results:

-

The MIC is the lowest concentration of Gepotidacin that completely inhibits visible growth.

-

Test the N. gonorrhoeae ATCC® 49226 QC strain to validate the results (Table 1).

Experimental Workflow Diagram

Caption: Agar dilution susceptibility testing workflow.

References

- 1. element.com [element.com]

- 2. jmilabs.com [jmilabs.com]

- 3. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of antimicrobial susceptibility testing methods and variables and in vitro activity of gepotidacin against urogenital Neisseria gonorrhoeae in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity of the Novel Drug Gepotidacin against Stenotrophomonas maltophilia—An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Gepotidacin Hydrochloride in a Hollow-Fiber Infection Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepotidacin, the first in its class as a triazaacenaphthylene antibiotic, presents a novel mechanism of action by inhibiting both bacterial DNA gyrase and topoisomerase IV at distinct sites from other antibiotics like fluoroquinolones.[1][2][3] This dual-targeting mechanism is crucial for combating bacterial drug resistance.[3][4] Approved for the treatment of uncomplicated urinary tract infections (uUTIs), Gepotidacin's efficacy and resistance development potential can be rigorously evaluated using the in vitro hollow-fiber infection model (HFIM).[1][5] This dynamic system simulates human pharmacokinetic (PK) profiles, allowing for the study of pharmacodynamic (PD) relationships over extended periods.

These application notes provide a detailed protocol for establishing a hollow-fiber infection model to evaluate the pharmacokinetics and pharmacodynamics of gepotidacin hydrochloride against key bacterial pathogens such as Neisseria gonorrhoeae and Escherichia coli.

Gepotidacin's Mechanism of Action

Gepotidacin disrupts bacterial DNA replication through a well-balanced, dual-targeting mechanism. It selectively binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[1][6] These enzymes are essential for managing DNA topology during replication, transcription, and cell division.[1] By binding to a novel pocket on these enzymes, gepotidacin prevents their function, leading to an accumulation of single-stranded DNA breaks and ultimately, bacterial cell death.[3][6] This mode of action is distinct from fluoroquinolones, which primarily induce double-stranded DNA breaks, and confers activity against many fluoroquinolone-resistant strains.[3][7]

Experimental Protocols

Materials and Equipment

Consumables:

-

This compound (analytical grade)

-

Bacterial isolates (e.g., N. gonorrhoeae, E. coli)

-

Hollow-fiber cartridges (e.g., FiberCell Systems Polysulfone C2011)

-

Culture media (see Section 2.2 for specific recipes)

-

Sterile tubing, connectors, and reservoirs

-

Syringes and sterile filters (0.22 µm)

-

Saline or PBS for washing

-

Agar plates for bacterial enumeration (with and without antibiotic)

Equipment:

-

Hollow-fiber infection model system (including peristaltic pumps)

-

Incubator with CO2 control (for N. gonorrhoeae)

-

Biological safety cabinet

-

Spectrophotometer or nephelometer

-

Autoclave

-

pH meter

-

Vortex mixer and centrifuge

Media Preparation

-

For Escherichia coli : Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard.

-

For Neisseria gonorrhoeae : A modified fastidious broth (FB) is required.[1][2]

Hollow-Fiber Infection Model Setup and Sterilization

The HFIM is a two-compartment model consisting of a central reservoir that circulates media through the intracapillary space of the hollow-fiber cartridge. The bacteria are confined to the extracapillary space (ECS).

-

Assembly: Assemble the HFIM circuit (reservoirs, tubing, and cartridge) in a biological safety cabinet according to the manufacturer's instructions.

-

Sterilization: The entire assembled circuit, including the medium, should be sterilized. Autoclaving is a common method, but ensure all components are autoclavable. Alternatively, ethylene oxide sterilization can be used for heat-sensitive components.

-

Priming: Aseptically prime the system with sterile culture medium to remove any residual sterilants and to ensure the fibers are wetted.

Bacterial Inoculum Preparation and System Inoculation

-

Culture Preparation: Grow the bacterial strain overnight on appropriate agar plates. For N. gonorrhoeae, incubate at 35-37°C in a 5% CO2 atmosphere.

-

Inoculum Suspension: Prepare a bacterial suspension in fresh broth to a density corresponding to a 0.5 McFarland standard.

-

Inoculation: Dilute the suspension to achieve the target starting density. For both N. gonorrhoeae and E. coli, a typical starting inoculum in the ECS is approximately 1 x 10⁶ CFU/mL.[1][8] Inject the prepared inoculum into the ECS of the hollow-fiber cartridge via the sampling port.

-

Equilibration: Allow the system to equilibrate for a short period (e.g., 1-2 hours) to allow the bacteria to acclimate before drug administration.

Gepotidacin Dosing and Pharmacokinetic Simulation

-

Stock Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on solubility) at a high concentration.

-

Dosing: Administer the appropriate volume of the stock solution directly into the central reservoir to achieve the target peak concentration (Cmax).

-

PK Simulation: To simulate human pharmacokinetics, particularly the elimination half-life (t½), fresh, drug-free medium is pumped into the central reservoir while an equal volume of medium is pumped out to a waste container.

-

Pump Rate Calculation: The pump flow rate (Clearance, Cl) is calculated to achieve the desired half-life based on the volume of the central reservoir (Vd). A 7-hour half-life for gepotidacin has been used in previous studies.[1]

-

The formula to calculate the required clearance is: Cl = Vd * (ln(2) / t½)

-

Where:

-

Cl = Clearance rate (e.g., in mL/hour)

-

Vd = Volume of the central reservoir (in mL)

-

t½ = Desired half-life (in hours)

-

ln(2) ≈ 0.693

-

-

-

Sample Collection and Processing

-

Sampling Schedule: Collect samples from the ECS at predetermined time points (e.g., 0, 4, 24, 48, 72, 120, and 168 hours) to monitor bacterial growth and killing.[1] Samples should also be taken from the central reservoir to confirm the simulated drug concentrations.

-

Bacterial Enumeration:

-

Aseptically withdraw a small volume (e.g., 100-200 µL) from the ECS.

-

Wash the sample at least once with sterile saline or PBS to minimize antibiotic carryover.[1] This involves centrifuging the sample, discarding the supernatant, and resuspending the pellet in fresh saline.

-

Perform serial dilutions of the washed sample.

-

Plate the dilutions onto both drug-free agar (for total bacterial count) and agar containing gepotidacin at multiples of the minimum inhibitory concentration (MIC) (e.g., 2x or 4x MIC) to quantify the resistant subpopulation.

-

Incubate the plates under appropriate conditions and count the colonies to determine the CFU/mL.

-

-

Pharmacokinetic Analysis: Analyze the samples from the central reservoir using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm that the target pharmacokinetic profile was achieved.

Data Presentation and Analysis

Quantitative data should be summarized in tables for clarity. PK/PD analysis is performed by correlating the simulated drug exposure with the observed antibacterial effect.

Key Pharmacokinetic/Pharmacodynamic Parameters

The primary PK/PD index associated with gepotidacin efficacy is the ratio of the free-drug area under the concentration-time curve to the MIC (fAUC/MIC).[5][9]

Quantitative Data Summary

Table 1: Experimental Parameters for Gepotidacin HFIM Studies

| Parameter | N. gonorrhoeae Study | E. coli Study | Reference(s) |

|---|---|---|---|

| Bacterial Strain | Clinical Isolate (GSK #8) | NCTC 13441 | [3],[9] |

| Initial Inoculum (CFU/mL) | ~ 1 x 10⁶ | ~ 1 x 10⁶ | [1],[8] |

| Gepotidacin MIC (broth) | 0.5 mg/L | 2 mg/L | [3],[9] |

| Simulated Half-Life | 7 hours | Not specified, but human PK simulated | [1],[9] |

| Study Duration | 7 days | 10 days | [8],[9] |

| PK/PD Index | fAUC/MIC | fAUC/MIC |[10],[5] |

Table 2: Gepotidacin PK/PD Targets for Efficacy and Resistance Suppression

| Organism | Endpoint | PK/PD Target (fAUC/MIC) | Reference(s) |

|---|---|---|---|

| E. coli | Net Bacterial Stasis | 33.9 | [9] |

| 1-log₁₀ CFU Reduction | 43.7 | [9] | |

| Resistance Suppression | ≥ 275 | [5][9] |

| N. gonorrhoeae | Resistance Suppression | 46 |[10] |

Logical Relationships in Experimental Design

The successful execution of an HFIM experiment relies on the precise control and interplay of several key components. The central reservoir's volume and the pump rates directly dictate the simulated pharmacokinetics. This, in turn, determines the drug exposure experienced by the bacteria within the cartridge, leading to the observed pharmacodynamic outcome.

Quality Control and Best Practices

-

Aseptic Technique: Maintain strict aseptic technique throughout the setup and sampling process to prevent contamination.

-

System Integrity: Regularly check for leaks in the tubing and connections.

-

PK Confirmation: Always confirm that the simulated PK profile matches the target profile through analytical chemistry.

-

Growth Control: Include a no-drug control arm to ensure the bacteria remain viable in the system throughout the experiment.

-

Positive Control: Where applicable, include a positive control antibiotic with a known effect against the test organism.

-

Replicates: Conduct experiments in duplicate or triplicate to ensure reproducibility.

By following these detailed protocols, researchers can effectively utilize the hollow-fiber infection model to generate robust and reliable pharmacokinetic and pharmacodynamic data for gepotidacin, aiding in the optimization of dosing regimens and furthering our understanding of this novel antibiotic.

References

- 1. fibercellsystems.com [fibercellsystems.com]

- 2. Cultivation of Neisseria gonorrhoeae in Liquid Media and Determination of Its In Vitro Susceptibilities to Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between Gepotidacin Exposure and Prevention of On-Therapy Resistance Amplification in a Neisseria gonorrhoeae Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hardydiagnostics.com [hardydiagnostics.com]

- 5. Dose Selection for Phase III Clinical Evaluation of Gepotidacin (GSK2140944) in the Treatment of Uncomplicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dalynn.com [dalynn.com]

- 7. researchgate.net [researchgate.net]

- 8. Relationship between Gepotidacin Exposure and Prevention of On-Therapy Resistance Amplification in a Neisseria gonorrhoeae Hollow-Fiber In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose selection for a phase III study evaluating gepotidacin (GSK2140944) in the treatment of uncomplicated urogenital gonorrhoea - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy of Gepotidacin in a Rat Pyelonephritis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Gepotidacin, a novel triazaacenaphthylene antibiotic, using a rat model of pyelonephritis. This model is crucial for preclinical assessment of new antimicrobial agents targeting urinary tract infections (UTIs), particularly those caused by multidrug-resistant pathogens.

Introduction

Pyelonephritis, a severe kidney infection, represents a significant complication of UTIs. The rising prevalence of antibiotic-resistant bacteria, especially Escherichia coli, necessitates the development of new therapeutic agents. Gepotidacin is a first-in-class antibiotic that inhibits bacterial DNA replication by targeting two essential type II topoisomerases, DNA gyrase and topoisomerase IV, at novel binding sites. This dual-targeting mechanism provides a low propensity for resistance development. The rat pyelonephritis model serves as a robust platform to assess the in vivo efficacy of Gepotidacin against clinically relevant uropathogens.

Core Concepts and Rationale